molecular formula C18H20N2O4S B4394179 ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate

ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate

Cat. No.: B4394179
M. Wt: 360.4 g/mol
InChI Key: MCKPNXBHSUZIMY-UHFFFAOYSA-N
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Description

Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate is a complex organic compound that features a unique combination of isoquinoline and sulfonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with ethyl carbamate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate is unique due to its combination of isoquinoline and sulfonyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-16-7-9-17(10-8-16)25(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKPNXBHSUZIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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